4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate
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Overview
Description
4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate is a synthetic protease inhibitor known for its inhibitory effects on a variety of proteases. This compound has shown significant protective effects against liver injury in rats and inhibits the deposition of radiofibrillar proteins in the kidneys and lungs .
Preparation Methods
The preparation of 4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol (PEG300) and Tween 80. The mixture is then clarified with deionized water (ddH2O) to obtain the final product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate undergoes various chemical reactions, including competitive inhibition of proteases such as trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin . Common reagents used in these reactions include protease substrates and inhibitors. The major products formed from these reactions are typically the inhibited forms of the target proteases, which can be analyzed using various biochemical assays.
Scientific Research Applications
4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of proteases and their role in various biochemical pathways. In biology, this compound is used to investigate the protective effects against liver injury and the inhibition of radiofibrillar protein deposition in organs such as the kidneys and lungs . In medicine, this compound is used to study pancreatitis and other protease-mediated diseases
Mechanism of Action
The mechanism of action of 4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate involves the competitive inhibition of various proteases. This compound binds to the active sites of proteases, preventing them from interacting with their natural substrates. The molecular targets of this compound include trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin . By inhibiting these proteases, this compound can alleviate conditions such as endotoxin-induced experimental disseminated intravascular coagulation (DIC) in rats .
Comparison with Similar Compounds
4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate can be compared with other protease inhibitors such as gabexate mesilate and nafamostat mesilate. Gabexate mesilate is also a synthetic protease inhibitor used in the treatment of acute pancreatitis and other protease-mediated diseases . Nafamostat mesilate, on the other hand, is used for its anticoagulant properties and in the treatment of pancreatitis . This compound is unique in its broad inhibitory effects on multiple proteases and its significant protective effects against liver injury and radiofibrillar protein deposition .
Similar compounds include:
- Gabexate mesilate
- Nafamostat mesilate
- Camostat mesylate
These compounds share similar mechanisms of action but differ in their specific applications and inhibitory profiles.
Properties
CAS No. |
76472-29-2 |
---|---|
Molecular Formula |
C15H18N4O7S2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methanesulfonic acid;(4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C14H14N4O4S.CH4O3S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21;1-5(2,3)4/h1-8H,(H4,15,16,18)(H2,17,20,21);1H3,(H,2,3,4) |
InChI Key |
OSILTPUZIFPGFS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate 4-sulfamoylphenyl 4-guanidinobenzoate monomethanesulfonate ONO 3307 ONO-3307 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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